[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid
CAS No.: 876710-43-9
Cat. No.: VC8145638
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
![[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid - 876710-43-9](/images/structure/VC8145638.png)
Specification
CAS No. | 876710-43-9 |
---|---|
Molecular Formula | C9H18N2O2 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | 2-[methyl-(1-methylpiperidin-4-yl)amino]acetic acid |
Standard InChI | InChI=1S/C9H18N2O2/c1-10-5-3-8(4-6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) |
Standard InChI Key | JOQKJDWQPSADLW-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)N(C)CC(=O)O |
Canonical SMILES | CN1CCC(CC1)N(C)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid belongs to the piperidine derivative family, a class of nitrogen-containing heterocycles widely utilized in medicinal chemistry. Its IUPAC name reflects the substitution pattern: a methyl group at the 1-position of the piperidine ring, an amino linkage at the 4-position, and an acetic acid moiety. Key identifiers include:
Property | Value | Source |
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CAS Number | 876710-43-9 | |
Molecular Formula | ||
Molecular Weight | 186.255 g/mol | |
PubChem CID | 6483861 |
The piperidine ring adopts a chair conformation, with the methyl group at the 1-position enhancing steric stability. The acetic acid substituent introduces polarity, influencing solubility and reactivity .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of piperidine derivatives often involves reductive amination or Grignard reactions. A patent describing the preparation of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide provides insights into analogous methodologies :
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Transfer Hydrogenation: Piperidine-4-carboxylic acid is methylated using formaldehyde under ambient pressure with a palladium catalyst to yield 1-methylpiperidine-4-carboxylic acid .
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Amidation: Reaction with thionyl chloride and diethylamine produces N,N-diethyl-1-methylpiperidine-4-carboxamide .
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Grignard Coupling: A Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) facilitates coupling with 2,6-dibromopyridine, followed by hydrobromic acid treatment to form (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide .
Optimization Challenges
Key challenges include minimizing discoloration during high-temperature steps and achieving high enantiomeric purity. The patent notes that catalyst loads >0.02 wt% at 70°C yield white crystalline products, whereas lower loads produce discolored intermediates .
Applications in Pharmaceutical Research
Drug Intermediate
Its role as a synthetic intermediate is underscored by its use in preparing acylated pyridinyl derivatives, which are explored for their pharmacokinetic profiles . The acetic acid moiety allows further functionalization via esterification or amidation .
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